Cas no 1171000-18-2 (4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine)

4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine 化学的及び物理的性質
名前と識別子
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- 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine
- 4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine
- SR-01000923851-1
- SR-01000923851
- F5607-0075
- AKOS024515519
- 4-imidazol-1-yl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine
- 4-(1H-imidazol-1-yl)-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
- VU0648836-1
- 1171000-18-2
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- インチ: 1S/C14H20N6O2S/c1-2-9-23(21,22)20-7-5-18(6-8-20)13-10-14(17-11-16-13)19-4-3-15-12-19/h3-4,10-12H,2,5-9H2,1H3
- InChIKey: CVBJEVLQUHAFQI-UHFFFAOYSA-N
- SMILES: S(CCC)(N1CCN(C2C=C(N=CN=2)N2C=NC=C2)CC1)(=O)=O
計算された属性
- 精确分子量: 336.13684508g/mol
- 同位素质量: 336.13684508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 474
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.6Ų
- XLogP3: 0.7
4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5607-0075-1mg |
4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |
1171000-18-2 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5607-0075-5μmol |
4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |
1171000-18-2 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5607-0075-2μmol |
4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |
1171000-18-2 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5607-0075-4mg |
4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |
1171000-18-2 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5607-0075-5mg |
4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |
1171000-18-2 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5607-0075-2mg |
4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |
1171000-18-2 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5607-0075-3mg |
4-(1H-imidazol-1-yl)-6-[4-(propane-1-sulfonyl)piperazin-1-yl]pyrimidine |
1171000-18-2 | 3mg |
$94.5 | 2023-09-09 |
4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 1171000-18-2 and Product Name: 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine
The compound with the CAS number 1171000-18-2 and the product name 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both imidazole and piperazine moieties in its structure suggests a high degree of versatility, making it a promising candidate for further exploration in therapeutic interventions.
At the core of this compound's appeal lies its dual functionality, which arises from the combination of the 1H-imidazol-1-yl and 4-(propane-1-sulfonyl)piperazin-1-yl substituents. The imidazole ring is well-known for its role in various biological processes and has been extensively studied for its antimicrobial, antiviral, and anti-inflammatory properties. In contrast, the piperazine moiety is frequently incorporated into drugs due to its ability to enhance binding affinity and metabolic stability. The synergistic effect of these two functional groups in 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine opens up a myriad of possibilities for developing novel therapeutic agents.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological properties of such compounds with remarkable accuracy. By leveraging molecular modeling techniques, scientists have been able to identify potential binding sites and interactions within biological targets. This has been particularly useful in understanding how 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine may interact with enzymes and receptors involved in various disease pathways. For instance, studies have suggested that this compound could exhibit inhibitory effects on certain kinases, which are known to be aberrantly activated in cancer cells.
The synthesis of 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine presents a fascinating challenge due to the complexity of its structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes, thereby reducing both time and cost. For example, transition metal-catalyzed cross-coupling reactions have been employed to facilitate the formation of key carbon-carbon bonds, enhancing the overall efficiency of the synthesis.
In addition to its synthetic considerations, the pharmacokinetic profile of 4-(1H-imidazol-1-yl)-6-4-(propane-1-sulfonyl)piperazin-1-ylpyrimidine is another critical factor that influences its potential as a drug candidate. Studies have shown that this compound exhibits favorable solubility and stability under physiological conditions, which are essential for effective absorption and distribution within the body. Furthermore, preliminary toxicity studies have indicated that it demonstrates low systemic toxicity, suggesting a promising safety profile for further clinical development.
The therapeutic applications of 4-(1H-imidazol-1-ylyl)-6-[4-(propane-l-sulfonylpiperazin-l-y)]pyrimidine are broad and multifaceted. Given its structural similarities to known bioactive molecules, it is anticipated that this compound could serve as a scaffold for designing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its potential inhibitory activity against kinases makes it a compelling candidate for anticancer therapies. Ongoing research is exploring its efficacy in preclinical models, with the aim of identifying specific indications where it could provide therapeutic benefits.
One particularly exciting aspect of this compound is its ability to modulate signaling pathways that are central to various diseases. For instance, research has hinted at its potential role in regulating inflammatory responses by interacting with specific cytokine receptors. This capability could make it valuable in developing treatments for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Moreover, its interaction with neurotransmitter receptors suggests possible applications in managing conditions like depression and anxiety.
The development of novel pharmaceuticals relies heavily on collaboration between academic researchers and industry partners. Companies specializing in drug discovery are increasingly investing in libraries of diverse compounds like 1171000 18 2, hoping to identify lead candidates for further development. The unique properties of 4-(Ih-imidazol-l-yi)-6-[4(propane-l-sulfonylpiperazin-l-yi)pyrimidine] make it an attractive addition to such libraries, as it combines multiple pharmacophores into a single molecule.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that can interact with them in precise ways. The case of CAS No 1171000 18 2 exemplifies how structural complexity can be leveraged to create compounds with tailored biological activities. By integrating insights from various disciplines—such as organic chemistry, biochemistry, and computational biology—researchers are paving the way for more effective treatments against some of humanity's most challenging diseases.
In conclusion,1171000 18 2 stands out as a remarkable example of how innovative chemical design can lead to breakthroughs in medicine. Its unique structure,imidasole,and sulfonated piperazine,offer numerous possibilities for therapeutic intervention across multiple disease areas. As research progresses,this compound will undoubtedly continue to inspire new avenues for exploration,driving forward advancements that could ultimately improve patient outcomes worldwide.
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